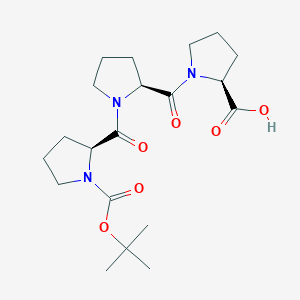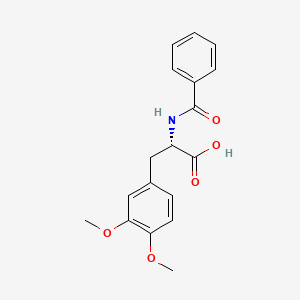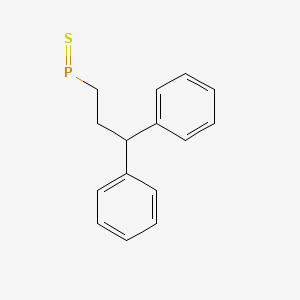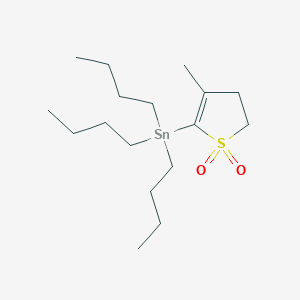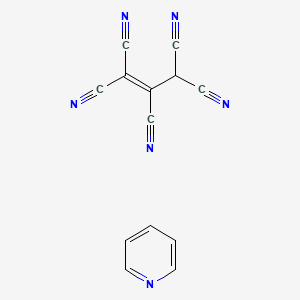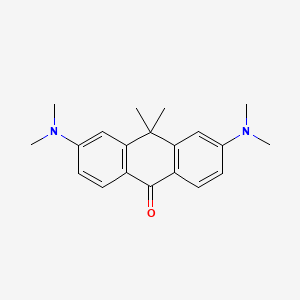![molecular formula C28H26 B14678711 1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 32298-39-8](/img/structure/B14678711.png)
1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C28H26 It is a derivative of ethane, where two benzene rings are substituted at the 1,1’ positions with 2,2-bis(4-methylphenyl) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene typically involves the reaction of 4-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the benzene serves as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro (NO2), halogens (Cl, Br), or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, halogenated, or alkylated derivatives of the original compound.
科学的研究の応用
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
- 1,1’-[2,2-Bis(4-chlorophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-bromophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-fluorophenyl)ethane-1,1-diyl]dibenzene
Uniqueness
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
特性
CAS番号 |
32298-39-8 |
|---|---|
分子式 |
C28H26 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene |
InChI |
InChI=1S/C28H26/c1-21-13-17-25(18-14-21)28(26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27-28H,1-2H3 |
InChIキー |
HAUCKKOKGSSIDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


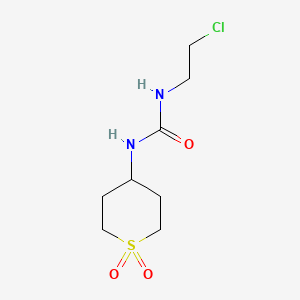
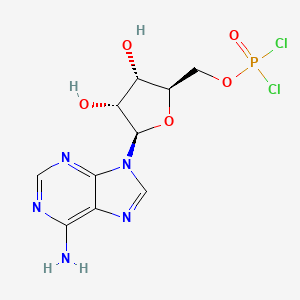
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
